5,7-Dichloroisoquinoline
Description
5,7-Dichloroisoquinoline (CAS 73075-58-8) is a halogenated isoquinoline derivative with molecular formula C₉H₅Cl₂N and molecular weight 198.05 g/mol. It is synthesized via methods involving selective chlorination and catalytic coupling reactions, achieving high purity (98.2–99.8% by HPLC) . Its structure is confirmed by ¹H/¹³C NMR and HRMS data, and it is stored under dry, sealed conditions at room temperature . This compound is a key intermediate in medicinal chemistry, particularly for developing ligands targeting receptors like 5-HT₃ .
Properties
Molecular Formula |
C9H5Cl2N |
|---|---|
Molecular Weight |
198.05 g/mol |
IUPAC Name |
5,7-dichloroisoquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |
InChI Key |
LRTAHCUSBZEOBO-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C(=CC(=C2)Cl)Cl |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
1,3-Dichloroisoquinoline
- Synthesis: Prepared by reacting 1,3-dichloroisoquinoline with ammonium hydroxide or methylamine, yielding regioselective 1-substituted derivatives .
- Reactivity: In Suzuki-Miyaura coupling, 1,3-dichloroisoquinoline reacts preferentially at the sterically hindered C(1) position due to lower bond dissociation energy (BDE) at C(1) vs. C(3) .
- Applications : Used in synthesizing regioisomerically pure ligands for receptor studies .
5,8-Dichloroisoquinoline
7,8-Dichloroisoquinoline
1,4-Dichloroisoquinoline
- Synthesis : Produced via phosphorus pentachloride treatment of isocarbostyril, yielding a dichlorinated product .
- Reactivity: Methanolysis selectively cleaves the 1-chloro group, enabling functionalization at C(4) .
Structural and Reactivity Trends
Substituent Position Effects
- C–Cl Bond Reactivity: In 1,3-dichloroisoquinoline, C(1) is more reactive due to lower BDE (~85 kcal/mol vs. ~90 kcal/mol at C(3)) . In this compound, symmetric Cl positions may lead to balanced electronic effects, favoring cross-coupling at both sites under specific conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
